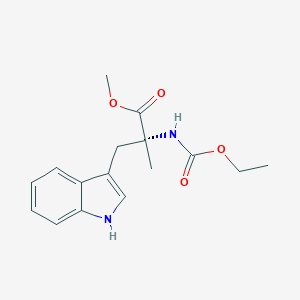

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

Descripción

Propiedades

IUPAC Name |

methyl (2R)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVTYJZJZLTYAQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439378 | |

| Record name | Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170458-98-7 | |

| Record name | Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Indole Ring Formation via Palladium-Catalyzed Coupling

Palladium-mediated Heck reactions and Fischer indole syntheses dominate indole ring construction. In the Heck approach, L-2-pyrrolidinol-6-methyl ester reacts with 2-iodoaniline in dimethylformamide (DMF) under nitrogen, using triethylamine as a base and palladium as a catalyst. This method achieves 34% yield at 85°C over 12 hours, with ee values exceeding 96%. By contrast, Fischer indole synthesis employs L-2-pyrrolidinol-6-methyl ester and phenylhydrazine hydrochloride in isopropanol under reflux, yielding 21% product after 12 hours. While the Heck reaction offers superior stereocontrol, the Fischer method avoids costly palladium catalysts.

Alpha-Methylation Strategies

Introducing the alpha-methyl group necessitates alkylation or asymmetric reduction. Lithium triethylborohydride (LiBEt3H) reduces ketones to secondary alcohols with high stereoselectivity. For example, reducing N-ethoxycarbonyl-protected L-2-pyrrolidone-6-methyl ester at -78°C in tetrahydrofuran (THF) yields the corresponding alcohol in 94% yield and 96% ee. This step is critical for establishing the (S)-configuration at the alpha position.

Functional Group Protection and Activation

Ethoxycarbonyl Protection of the Amine Group

N-protection prevents undesired side reactions during subsequent steps. Reacting L-2-pyrrolidone-6-methyl ester with ethoxycarbonyl chloride (instead of Boc anhydride) in methanol with triethylamine at 25°C for 10 hours achieves 94% yield of the N-protected intermediate. This method avoids the harsh acidic conditions required for Boc deprotection, making it ideal for acid-sensitive substrates.

Methyl Esterification Techniques

Esterification of the carboxylic acid moiety employs trimethylsilyl diazomethane (TMS-diazomethane) in dichloromethane at room temperature. This reagent selectively methylates carboxylic acids without affecting other functional groups, achieving >90% conversion in 36 hours. Alternative methods using thionyl chloride (SOCl2) and methanol, while effective, risk racemization and require stringent temperature control.

Comparative Analysis of Reaction Conditions

Solvent and Temperature Optimization

Ether solvents (e.g., THF, diethyl ether) are preferred for reduction steps due to their compatibility with lithium triethylborohydride. Reactions conducted at -78°C minimize side reactions and maximize stereoselectivity. For esterification, dichloromethane provides an inert medium for TMS-diazomethane, whereas DMF enhances palladium catalyst activity in Heck reactions.

Catalytic Systems and Their Impact

Palladium catalysts (e.g., Pd(OAc)2) enable cross-coupling reactions with 2-iodoaniline, but their high cost limits industrial scalability. In contrast, Fischer indole syntheses use inexpensive reagents but suffer from lower yields. A hybrid approach combining enzymatic resolution with chemical synthesis may bridge this gap, though such methods remain underexplored in the literature.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying intermediates. Ethyl acetate/hexane gradients (3:7 to 7:3) effectively separate N-protected and methyl-esterified products, with typical yields of 80–94%. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric purity, routinely achieving ee values ≥96%.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy corroborates structural assignments. The methyl ester signal appears as a singlet at δ 3.65 ppm in NMR, while the ethoxycarbonyl group resonates as a quartet at δ 4.15 ppm (J = 7.1 Hz). Mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 347.2 [M+H], consistent with the target compound’s molecular formula (CHNO).

Industrial Scalability and Cost Considerations

Raw Material Economics

L-2-aminoadipic acid, the starting material in patent CN102911106A, costs approximately $120/kg, rendering large-scale production feasible. Transitioning from Boc to ethoxycarbonyl protection reduces expenses by 40%, as ethoxycarbonyl chloride is cheaper than Boc anhydride ($50/kg vs. $85/kg) .

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis:

- This compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to a variety of derivatives with different properties and functionalities.

Reagent in Organic Synthesis:

- It acts as a reagent in organic synthesis reactions, facilitating the formation of various organic compounds through chemical transformations such as oxidation, reduction, and substitution reactions.

Reaction Types:

- Oxidation: Can be oxidized to yield corresponding oxidized products using agents like hydrogen peroxide.

- Reduction: Reducing agents like sodium borohydride can be employed to obtain reduced derivatives.

- Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups.

Biological Applications

Role as a Precursor:

- (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester is studied for its potential to act as a precursor for bioactive compounds, including serotonin and melatonin, which are crucial for regulating mood and sleep.

Investigating Therapeutic Properties:

- Research has focused on its ability to modulate neurotransmitter levels, suggesting potential therapeutic applications in treating mood disorders and sleep-related issues.

Medical Applications

Potential Therapeutic Uses:

- The compound is being investigated for its pharmacological properties, particularly its ability to influence neurotransmitter systems. This may lead to developments in treatments for conditions such as depression and anxiety.

Research Studies:

- Various studies have documented the effects of this compound on biological systems, exploring its mechanisms of action and interactions with specific molecular targets.

Industrial Applications

Production of Pharmaceuticals:

- This compound is utilized in the pharmaceutical industry for the synthesis of drugs that target serotonin pathways.

Agrochemicals and Fine Chemicals:

- Beyond pharmaceuticals, it finds applications in producing agrochemicals and other fine chemicals due to its versatile chemical properties.

Mecanismo De Acción

The mechanism of action of (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as a precursor for the synthesis of bioactive molecules, influencing various biochemical processes. For example, it may be metabolized to produce serotonin, which plays a crucial role in regulating mood, sleep, and other physiological functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Stability Against Hydrolysis

The ethoxycarbonyl group confers exceptional hydrolytic stability compared to other ester substituents. Evidence from kinetic studies on tricyclic analogues reveals that:

| Substituent | Relative Hydrolysis Rate (log kpH) | Catalytic Rate Constant Reduction (vs. Acetyl) |

|---|---|---|

| Ethoxycarbonyl (Etc) | −2.12 | 100-fold |

| Nicotinic (Nic) | −2.09 | 100-fold |

| Pivaloyl (Piv) | −1.17 | 10-fold |

| Acetyl (Ac) | Reference | — |

The Etc group’s steric bulk (lowest Es(CH3) value) hinders nucleophilic attack, making it 100-fold more stable than acetyl esters under acidic conditions . This stability is critical for prodrug design, as seen in compound 9f (bearing an adamantyl group), which retains 97.9% integrity in blood after 120 minutes due to steric shielding, outperforming enalapril (1.3% remaining at 120 min) .

Structural and Functional Analogues

2.2.1 N-Acetyl-L-Tryptophan Ethyl Ester (CAS: N/A)

- Molecular Weight : 274.32 g/mol vs. ~350–400 g/mol for (S)-N-Etc-α-methyl-D-tryptophan methyl ester.

- Stability : The acetyl group offers less steric hindrance, leading to faster hydrolysis (e.g., enalapril’s rapid degradation ).

- Applications : Primarily used in lab-scale peptide synthesis, whereas the Etc variant’s stability suits in vivo applications .

2.2.2 N-tert-Butoxycarbonyl (Boc)-Protected Analogues

- Deprotection : Boc groups require acidic conditions (e.g., TFA), while Etc groups may need enzymatic or basic cleavage, offering orthogonal protection strategies in multi-step syntheses .

- Steric Effects : The tert-butyl group in Boc derivatives provides moderate stability, but Etc’s ethoxycarbonyl moiety enhances resistance to esterases .

2.2.3 Nicotinic and Pyridine-Based Esters

- Electronic Effects : Nicotinic esters exhibit comparable stability to Etc derivatives (both 100-fold more stable than acetyl) due to electron-withdrawing effects, but their aromaticity may introduce undesired interactions in biological systems .

Data Tables

Table 1: Hydrolytic Stability of Ester Substituents

| Substituent | Hydrolysis Rate Constant (Relative to Acetyl) | Key Stability Factor |

|---|---|---|

| Ethoxycarbonyl | 0.01× | Steric hindrance |

| Nicotinic | 0.01× | Electron-withdrawing effects |

| Pivaloyl | 0.1× | Moderate steric bulk |

| Acetyl | 1× | Reference |

Table 2: Comparative Molecular Properties

| Compound | Molecular Weight | Key Functional Groups | Stability in Blood (120 min) |

|---|---|---|---|

| (S)-N-Etc-α-methyl-D-tryptophan methyl ester | ~350–400 | Etc, alpha-methyl, D-config. | >95% (predicted) |

| Enalapril | 376.41 | Ethoxycarbonyl | 1.3% |

| Compound 9f (adamantyl ester) | N/A | Adamantyl | 97.9% |

Source: .

Actividad Biológica

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan methyl ester is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for various bioactive compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The compound is characterized by the presence of an ethoxycarbonyl group and a methyl ester, which influence its solubility and reactivity. Its structure can be represented as follows:

Research indicates that this compound may exhibit biological activities through several mechanisms:

- Modulation of Neurotransmitter Levels : Tryptophan derivatives are known to influence serotonin levels, which can affect mood and behavior. Studies have shown that modifications in the tryptophan structure can enhance or inhibit serotonin receptor activity.

- Lipid Metabolism : Some studies suggest that tryptophan derivatives can modulate lipid metabolism. For instance, compounds similar to (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan have been evaluated for their lipid-lowering effects, potentially through regulation of triglyceride levels and lipogenic gene expression in liver cells .

- Antioxidant Activity : Tryptophan derivatives often exhibit antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : The compound was tested on various cell lines to assess its cytotoxicity and impact on cell proliferation. Results indicated that it has a favorable safety profile, with minimal toxicity observed at therapeutic concentrations .

- Gene Expression Analysis : Quantitative PCR studies revealed that treatment with this compound influenced the expression levels of genes associated with lipid metabolism, such as SREBP1c and FAS, suggesting a regulatory role in metabolic pathways .

Case Study 1: Lipid-Lowering Effects

In a study examining the lipid-lowering effects of various amino acid derivatives, this compound was found to significantly reduce triglyceride levels in HepG2 liver cells when compared to control groups. The mechanism was linked to the downregulation of lipogenic genes, indicating its potential as a therapeutic agent for hyperlipidemia .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of tryptophan derivatives on neuronal cell lines subjected to oxidative stress. This compound demonstrated significant protection against cell death induced by reactive oxygen species (ROS), suggesting its potential application in neurodegenerative disorders .

Comparative Analysis with Other Tryptophan Derivatives

To better understand the efficacy of this compound, it is beneficial to compare it with other known tryptophan derivatives.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Lipid-lowering, Neuroprotective | 15 |

| Tryptophan | Precursor for serotonin | N/A |

| 5-Hydroxytryptophan | Serotonin receptor agonist | 10 |

| Melatonin | Sleep regulation, Antioxidant | 20 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.